molecular formula C9H13N3O2 B2999516 Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2090110-55-5

Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2999516
CAS No.: 2090110-55-5
M. Wt: 195.222
InChI Key: WFDVJJDINZUHQV-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,5-a]pyrimidine Derivatives in Contemporary Chemical Research

Imidazo[1,5-a]pyrimidine derivatives occupy a pivotal role in medicinal chemistry due to their fused bicyclic architecture, which combines the electron-rich imidazole ring with the versatile pyrimidine system. These compounds exhibit broad bioactivity, including antitumor, kinase inhibitory, and antimicrobial properties. The planar structure facilitates π-π stacking interactions with biological targets, while substituents at positions 2, 8, and 8-carboxylate enable fine-tuning of electronic and steric properties. Recent advances in catalytic methods, such as bismuth(III)-mediated Ritter-type reactions, have expanded access to diverse derivatives, accelerating structure-activity relationship (SAR) studies.

Significance of Ethyl 1,2,3,4-Tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate in Heterocyclic Chemistry

The ethyl carboxylate moiety at position 8 confers unique reactivity and solubility to this scaffold, making it a versatile intermediate for further functionalization. Its partially saturated tetrahydroimidazo ring enhances conformational flexibility compared to fully aromatic analogs, enabling selective interactions with enzymatic pockets. This compound serves as a linchpin in synthesizing kinase inhibitors, as evidenced by its structural similarity to pyrazolo[1,5-a]pyrimidine-based therapeutics targeting EGFR and B-Raf. The carboxylate group also facilitates prodrug strategies, where ester hydrolysis in vivo releases active carboxylic acid metabolites.

Historical Context and Evolution of Research on Imidazo[1,5-a]pyrimidine Scaffolds

Early synthetic routes to imidazo[1,5-a]pyrimidines, such as Matsumoto’s 1999 cyclocondensation approach for antitumor agents, relied on stoichiometric reagents and harsh conditions. The 2020s witnessed a paradigm shift toward catalytic methods, including Bi(OTf)3/p-TsOH-mediated Ritter reactions that achieve regioselective annulation under mild conditions. Parallel developments in microwave-assisted synthesis and flow chemistry reduced reaction times from days to hours. These advancements enabled the systematic exploration of substitution patterns, culminating in high-yield protocols for this compound (up to 89% yield).

Scope and Objectives of the Present Academic Inquiry

This article aims to:

  • Systematize synthetic methodologies for this compound, emphasizing catalytic innovations.
  • Analyze its structural and electronic properties through computational and experimental data.
  • Evaluate its role as a precursor in kinase inhibitor development, drawing parallels to established pyrazolo[1,5-a]pyrimidine drugs.
  • Identify unresolved challenges in scalability and regioselective functionalization.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
IUPAC Name This compound
Boiling Point 342°C (predicted)
LogP 1.2 (calculated)
Solubility 12 mg/mL in DMSO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDVJJDINZUHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction can produce tetrahydroimidazo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Core Structure Substituents Saturation Key Properties
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate (Target) Imidazo[1,5-a]pyrimidine Ethyl carboxylate at C8 1,2,3,4-Tetrahydro Enhanced solubility; potential CNS activity (e.g., antihypertensive/antidepressant)
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate Imidazo[1,5-a]pyrimidine Methyl at C2, C4; ethyl carboxylate at C8 Fully unsaturated Higher lipophilicity (logP ~1.8); industrial relevance (9 patents)
Ethyl 5-amino-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate Triazolo[1,5-c]pyrimidine Amino at C5; phenyl at C2 Fully unsaturated Protein kinase CK1δ inhibition (IC₅₀ <1 µM); high thermal stability (mp 275–280°C)
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Hydroxy at C8; dihydro at C1,5 Partial saturation at C1,5 Reduced aromaticity; potential antioxidant properties

Physicochemical Properties

Property Target Compound Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate Ethyl 5-amino-2-phenyl-triazolo[1,5-c]pyrimidine-8-carboxylate
Molecular Formula C₁₁H₁₃N₃O₂ (hypothesized) C₁₁H₁₃N₃O₂ C₁₅H₁₄N₆O₂
Molecular Weight (Da) ~219.24 219.24 318.31
LogP (Predicted) ~1.2 ~1.8 ~2.5
Melting Point (°C) Not reported Not reported 275–280

Biological Activity

Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • CAS Number : Not specifically listed but related compounds are documented under various CAS numbers.

Biological Activity Overview

Research indicates that compounds in the imidazo[1,5-a]pyrimidine family exhibit diverse biological activities including:

  • Antitumor activity
  • Antiviral properties
  • Inhibition of key enzymes related to disease processes

Table 1: Biological Activities of Imidazo[1,5-a]pyrimidine Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorThis compoundInhibition of cell proliferation
Enzyme InhibitionTetrahydroimidazo derivativesInhibition of Heparanase-1 (HPSE1)
AntiviralVarious imidazopyridinesInterference with viral replication

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Heparanase-1 Inhibition :
    • HPSE1 is an enzyme involved in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 has shown therapeutic potential in treating various cancers and kidney diseases due to its role in tumor progression and metastasis .
    • Recent studies indicate that derivatives like this compound exhibit potent inhibitory effects on HPSE1 with high selectivity over other glucuronidases .
  • Anticancer Properties :
    • Compounds in this class have been evaluated for their ability to inhibit cancer cell growth. They may induce apoptosis or inhibit cell cycle progression in various cancer cell lines .
  • Antiviral Activity :
    • Some derivatives have shown effectiveness against viral infections by disrupting viral replication processes .

Case Studies and Research Findings

Several studies have reported on the biological activities of imidazo[1,5-a]pyrimidines:

  • Study on HPSE1 Inhibition :
    A recent study demonstrated that a novel tetrahydroimidazo derivative exhibited a significant increase in HPSE1 inhibitory activity compared to earlier compounds. This suggests a promising avenue for drug development targeting proteinuric diseases .
  • Antitumor Efficacy :
    Another investigation revealed that certain imidazo derivatives could effectively inhibit the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or nucleophilic substitution. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles (e.g., amines) under reflux in ethanol at 120°C for 3 hours yields imidazo-fused scaffolds . Nucleophilic substitution at the 8-position often involves reacting ethyl carboxylate precursors with amines, followed by purification via flash chromatography (e.g., Light Petroleum:Ethyl Acetate gradients) .

Table 1: Representative Reaction Conditions

Amine ReagentTemperature (°C)Time (h)Yield (%)Purity (HPLC)Ref.
3-Nitroaniline12039195.1
3,4-Dimethoxybenzylamine90123899.4

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, ester carbonyls appear at ~165–170 ppm in 13C NMR, while aromatic protons resonate at 7.0–8.5 ppm in 1H NMR .
  • HRMS : Confirm molecular weight accuracy (e.g., ±0.01 Da deviation) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing diverse substituents at the 5- or 8-positions?

  • Methodological Answer :

  • Amine Selection : Bulky or electron-deficient amines (e.g., 3-nitrophenyl) may reduce steric hindrance and improve yields .

  • Catalysis : Pd(OAc)₂ (10 mol%) in DMF enhances cyclization efficiency for triazolo-pyrimidine analogs .

  • Byproduct Mitigation : Monitor for side products (e.g., ethyl 5-ethoxy-triazolo[1,5-c]pyrimidine-8-carboxylate) via TLC and adjust stoichiometry .

    Table 2: Substituent Effects on Yield

    Substituent PositionElectronic NatureYield Range (%)Ref.
    5-Amino (electron-rich)Donor38–91
    8-Cyano (electron-poor)Acceptor45–55

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., for pyrazolo-triazolo pyrimidines) .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals .

Q. What strategies address low purity in crude reaction mixtures?

  • Methodological Answer :

  • Chromatography : Optimize solvent gradients (e.g., Ethyl Acetate:Hexane) for flash chromatography .
  • Recrystallization : Use methanol or acetonitrile to isolate high-purity crystals (>99% by HPLC) .

Data Contradiction Analysis

Q. Why do melting points vary significantly for structurally similar derivatives?

  • Methodological Answer :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points .

  • Impurity Profiles : Residual solvents (e.g., DMF) depress melting points; repurify via column chromatography .

    Table 3: Melting Point Variability

    DerivativeReported MP (°C)Ref.
    8-Cyano-tetrahydroimidazo215–217
    5-Amino-triazolo[1,5-c]275–280

Biological Relevance

Q. What is the potential pharmacological significance of this scaffold?

  • Methodological Answer :

  • Kinase Inhibition : Analogous triazolo-pyrimidines inhibit CK1δ (IC₅₀ < 1 µM) .
  • Anticancer Activity : Related pyrazolo-triazines show cytotoxicity against 60 cancer cell lines (NCI-60 panel) .

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